molecular formula C9H12ClN5 B14671055 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine CAS No. 49872-70-0

2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine

Cat. No.: B14671055
CAS No.: 49872-70-0
M. Wt: 225.68 g/mol
InChI Key: CZXQEOKTDYBKLL-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine is a chemical compound with a unique structure that includes a chloro-substituted phenyl ring and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine typically involves the reaction of 2-chloro-6-methylphenyl isocyanide with guanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in a pure form. Advanced techniques like high-performance liquid chromatography (HPLC) may be used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-methylphenyl)acetic acid
  • 2-amino-4-chloro-6-methylpyrimidine

Comparison

Compared to similar compounds, 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine is unique due to its guanidine moiety, which imparts distinct chemical and biological properties. For instance, the presence of the guanidine group may enhance its ability to interact with biological targets, making it a more potent inhibitor or therapeutic agent.

Properties

CAS No.

49872-70-0

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

2-(2-chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C9H12ClN5/c1-5-3-2-4-6(10)7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15)

InChI Key

CZXQEOKTDYBKLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C(N)N=C(N)N

Origin of Product

United States

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